molecular formula C14H28Cl2N2 B1396794 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride CAS No. 1332528-78-5

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride

Cat. No. B1396794
CAS RN: 1332528-78-5
M. Wt: 295.3 g/mol
InChI Key: FSRCUWQRBLESKE-UHFFFAOYSA-N
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Description

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride (hereinafter referred to as “the compound”) is a synthetic organic compound with the chemical formula C12H23NCl2. It is a colorless to yellowish-white crystalline powder that is soluble in water and ethanol. The compound has a variety of applications in scientific research, including use as a catalyst and reagent in organic synthesis. It has also been studied for its biochemical and physiological effects on various biological systems.

Scientific Research Applications

Synthesis and Structural Studies

  • N- and S-Alkylation Studies : A study by El-Emam and Lehmann (1997) explored the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, yielding S-(2-aminoethyl) derivatives and N-(2-aminoethyl) derivatives (El-Emam & Lehmann, 1997).
  • Synthesis of β-Aminoketones : Makarova et al. (2002) synthesized 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction, which is relevant to the chemical structure and synthesis methods related to adamantyl amines (Makarova et al., 2002).

Chemical Reactions and Modifications

  • Formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide : Borkenhagen et al. (1996) reported the synthesis of N-methyl-N′-(2-morpholinoethyl)anthranilamide and N-methyl-N′-(l-adamantyl)anthranilamide, demonstrating the interaction of adamantyl amines with other chemical compounds (Borkenhagen et al., 1996).

Biological Activity Studies

  • Antimicrobial and Anti-inflammatory Activity : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activity of certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showing potential biological activities of adamantyl derivatives (Al-Abdullah et al., 2014).

Pharmaceutical Research

  • Synthesis of Fluorescent Heterocyclic Aminoadamantanes : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, aiming to develop novel ligands for neurological assays. These derivatives exhibited multifunctional neuroprotective activity, indicating the potential of adamantyl amines in pharmaceutical applications (Joubert et al., 2011).

Polymer Chemistry

  • Poly(methyl acrylate) with Amantadine Functionality : A study by Kavitha and Singha (2009) involved the preparation of poly(methyl acrylate)s bearing an amino adamantyl group via atom transfer radical polymerization. This highlights the use of adamantyl amines in developing polymers with specific functionalities (Kavitha & Singha, 2009).

properties

IUPAC Name

2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16;;/h11H,2-10,15-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCUWQRBLESKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 2
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 3
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 4
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 5
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 6
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride

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